

Spectroscopic Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides an indepth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxyacetophenone oxime**, a compound of interest in various chemical and pharmaceutical research domains.

Introduction

4-Hydroxyacetophenone oxime ($C_8H_9NO_2$) is a derivative of 4-hydroxyacetophenone and holds significance as a synthetic intermediate and a subject of study in its own right.[1] Its chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its spectral data and the methodologies for their acquisition, offering a valuable resource for laboratory and research applications. The molecular weight of **4-Hydroxyacetophenone oxime** is 151.16 g/mol , with an exact mass of 151.063328530 Da.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Hydroxyacetophenone oxime**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|---------------------|
| ~11.1 | Singlet | 1H | N-OH |
| ~9.6 | Singlet | 1H | Ar-OH |
| ~7.5 | Doublet | 2H | Ar-H (ortho to C=N) |
| ~6.8 | Doublet | 2H | Ar-H (meta to C=N) |
| ~2.2 | Singlet | ЗН | СН₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is interpreted from a publicly available spectrum.[3]

¹³C NMR (Carbon-13 NMR)

Detailed experimental ¹³C NMR data for **4-Hydroxyacetophenone oxime** is not readily available in the public domain. However, based on the structure and known chemical shifts for similar compounds, the following are predicted assignments.

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------------------------|
| ~155-160 | C-OH (Aromatic) |
| ~150-155 | C=N |
| ~128-132 | C-H (Aromatic, ortho to C=N) |
| ~125-128 | C (Aromatic, ipso to C=N) |
| ~115-120 | C-H (Aromatic, meta to C=N) |
| ~10-15 | CH ₃ |

Infrared (IR) Spectroscopy



The IR spectrum of **4-Hydroxyacetophenone oxime** is characterized by the following key absorption bands.

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|----------------------------------|
| ~3200-3600 (broad) | O-H stretch (phenolic and oxime) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1600-1650 | C=N stretch (oxime) |
| ~1500-1600 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (phenol) |
| ~930-960 | N-O stretch (oxime) |

Mass Spectrometry (MS)

| m/z | Assignment |
|-----|--|
| 151 | [M] ⁺ (Molecular Ion) |
| 136 | [M-CH₃] ⁺ |
| 134 | [M-OH]+ |
| 119 | [M-CH ₃ -OH] ⁺ |
| 93 | [C ₆ H ₅ O] ⁺ |
| 77 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of 4-Hydroxyacetophenone Oxime



A common method for the synthesis of **4-Hydroxyacetophenone oxime** involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The product can then be purified by recrystallization.

NMR Spectroscopy

High-resolution 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

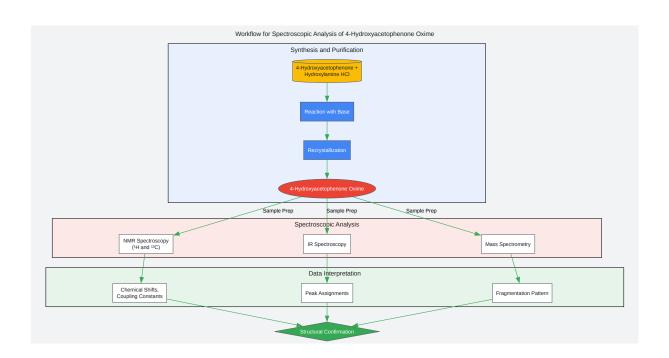
Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS), and bombarded with electrons to induce ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **4-Hydroxyacetophenone oxime**.





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Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic analysis of **4-Hydroxyacetophenone oxime**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195520#spectroscopic-data-for-4-hydroxyacetophenone-oxime-nmr-ir-mass-spec]

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